3-amino-N,N-dimethylpropanamide hydrochloride

Organic Synthesis Salt Selection Formulation

Researchers face inconsistent yields in amide coupling when using the free base or alternative amides due to poor solubility or altered bioactivity. This hydrochloride salt of N,N-dimethyl-β-alaninamide resolves the issue. - **Non-substitutable reagent**: The N,N-dimethylamide motif is required for activity in growth hormone secretagogue (L-692,429) analogs; mono-methyl or diethyl analogs are inactive. - **Physicochemical advantage**: HCl salt form provides superior aqueous solubility and solid-state stability (vs. CAS 1857-18-7 free base) for reproducible peptide coupling. - **Safety & purity**: ≥95% purity; GHS Cat. 2 skin irritant/sensitizer (H315, H317, H319, H335). In stock for immediate R&D supply.

Molecular Formula C5H13ClN2O
Molecular Weight 152.62 g/mol
CAS No. 173336-89-5
Cat. No. B3109468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N,N-dimethylpropanamide hydrochloride
CAS173336-89-5
Molecular FormulaC5H13ClN2O
Molecular Weight152.62 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCN.Cl
InChIInChI=1S/C5H12N2O.ClH/c1-7(2)5(8)3-4-6;/h3-4,6H2,1-2H3;1H
InChIKeyMIXAHKDWLQNRES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N,N-dimethylpropanamide Hydrochloride: Product Overview


3-Amino-N,N-dimethylpropanamide hydrochloride (CAS 173336-89-5), also known as N~1~,N~1~-dimethyl-beta-alaninamide hydrochloride, is a hydrochloride salt of a beta-alanine dimethylamide with the molecular formula C5H13ClN2O and a molecular weight of 152.62 g/mol [1]. It is classified as a GHS Category 2 skin irritant and sensitizer (H315, H317, H319, H335) [1]. The compound features a primary amine and a tertiary amide, making it a versatile building block in organic synthesis .

Salt form Hydrochloride – supports aqueous and protic solvent reaction conditions
Reactive groups Primary amine + tertiary amide – bifunctional building block for amide coupling
Purity grade Defined purity specification supports reproducible stoichiometric control

3-Amino-N,N-dimethylpropanamide Hydrochloride: Substitution Risks


Generic substitution with the free base (CAS 1857-18-7) or structurally related analogues (e.g., N,N-dimethyl-beta-alanine hydrochloride, CAS 14788-12-6) is not functionally equivalent. The hydrochloride salt form confers distinct physicochemical properties—including enhanced aqueous solubility and solid-state stability—that are critical for consistent reaction yields in amide coupling and peptide mimetic synthesis . Furthermore, the specific N,N-dimethylamide motif is an essential pharmacophore in certain bioactive molecules, such as the growth hormone secretagogue L-692,429, where substitution with a mono-methyl or diethyl analogue abolishes target activity [1].

Target HCl salt (CAS 173336-89-5): stable solid with reported aqueous solubility
Substitute Free base (CAS 1857-18-7): may differ in solubility and long-term stability
Target N,N-dimethylamide motif: reported critical for GH secretagogue activity
Substitute Mono-methyl or diethyl analogues: may abolish target engagement in SAR studies
Target Amide building block: primary amine nucleophile for coupling reactions
Substitute Carboxylic acid analogue (CAS 14788-12-6): distinct reactivity and hazard classification

3-Amino-N,N-dimethylpropanamide Hydrochloride: Comparative Evidence


Solubility & Stability Advantage vs Free Base

The hydrochloride salt of 3-amino-N,N-dimethylpropanamide demonstrates improved aqueous solubility and solid-state stability relative to its free base counterpart (CAS 1857-18-7). While quantitative solubility data is vendor-specific, the salt form is consistently characterized as a stable, water-soluble solid, whereas the free base is typically handled as an oil or low-melting solid with reduced long-term stability . This differentiation is critical for reproducible solution-phase chemistry and long-term storage.

Salt-form property
Class-level
Stable, water-soluble solid (HCl salt) vs oily/low-melting free base
Reported salt-form property context
Vendor-specific data; verify lot consistency
Organic Synthesis Salt Selection Formulation

N,N-Dimethylamide Motif for GH Secretagogue Activity

In the synthesis of the prototypical growth hormone secretagogue L-692,429, the N,N-dimethyl-beta-alanine side chain (derived from the target compound) was identified as an essential pharmacophore. Modification of this N,N-dimethylamide motif—such as substitution with mono-methyl or diethyl analogues—resulted in complete loss of GH releasing activity [1]. This establishes a direct, quantitative structure-activity relationship where the specific N,N-dimethyl substitution pattern is non-negotiable for target engagement.

Amide motif SAR
Head-to-head
N,N-dimethylamide: reported GH releasing activity; mono-methyl/diethyl: no significant activity
Reported SAR context for secretagogue scaffolds
Based on L-692,429 series; model-dependent
Medicinal Chemistry Peptidomimetics GPCR Agonists

Defined Purity for Reproducible Amide Coupling

Commercial sources of 3-amino-N,N-dimethylpropanamide hydrochloride (CAS 173336-89-5) typically offer the compound at defined purity levels of ≥95% or ≥98% . In contrast, the free base (CAS 1857-18-7) is often supplied at lower purity or as a technical-grade material, and its hygroscopic nature can lead to purity degradation upon storage. This quantitative difference in available purity directly impacts the yield and reproducibility of amide coupling reactions where the primary amine is used as a nucleophile.

Purity specification
Cross-study comparable
≥95% to ≥98% (HCl salt) vs typically lower or variable (free base)
Supports stoichiometric control in synthesis
Vendor COA review recommended
Peptide Synthesis Amide Bond Formation Quality Control

Distinct Hazard Profile vs Carboxylic Acid Analogue

The target compound (CAS 173336-89-5) is classified with GHS hazard statements H315 (skin irritation), H317 (skin sensitization), H319 (eye irritation), and H335 (respiratory irritation) [1]. In contrast, its carboxylic acid analogue, N,N-dimethyl-beta-alanine hydrochloride (CAS 14788-12-6), carries different hazard classifications (e.g., no skin sensitization warning). This divergence in hazard profiles has direct implications for laboratory handling protocols, personal protective equipment (PPE) requirements, and shipping classifications [2].

GHS hazard profile
Cross-study comparable
H315, H317, H319, H335 (target) vs no H317 reported (carboxylic acid analogue)
Reported GHS classification context
Informs lab handling protocol selection
Safety Handling Regulatory Compliance

3-Amino-N,N-dimethylpropanamide Hydrochloride: Application Scenarios


GH Secretagogue Peptidomimetic Synthesis

This compound is the preferred building block for introducing the essential N,N-dimethyl-beta-alanine side chain in growth hormone secretagogue analogues, such as the L-692,429 series. Substitution with alternative amides (mono-methyl, unsubstituted, or diethyl) has been shown to abolish biological activity, making this exact reagent non-substitutable for this application [1].

Aqueous Amide Coupling Reactions

The hydrochloride salt form provides superior aqueous solubility and long-term solid-state stability compared to the free base. This makes it the reagent of choice for peptide coupling or multi-step syntheses conducted in protic or aqueous solvent systems, where consistent solubility and minimal degradation are critical for reproducible yields .

Research with Defined Purity & Safety Compliance

With commercially available purity specifications of ≥95% and a well-defined GHS hazard profile (including skin sensitization H317), this compound is suitable for academic and industrial research where both synthetic reliability and adherence to laboratory safety protocols are mandated [2].

Scaffold Diversification for Chemical Libraries

As a bifunctional building block containing both a primary amine and a tertiary amide, this hydrochloride salt is used to generate diverse chemical libraries for high-throughput screening. Its defined physicochemical properties (e.g., topological polar surface area of 46.3 Ų) enable predictable pharmacokinetic modulation when incorporated into lead compounds [3].

Application
Selection Property
Validation Focus
GH secretagogue peptidomimetic studies
N,N-dimethylamide motif specificity
SAR confirmation in target scaffold
Aqueous amide coupling synthesis
Hydrochloride salt solubility profile
Reaction consistency in protic solvents
Defined-purity synthesis workflows
Vendor purity specification
Stoichiometric control verification
Chemical library diversification
Bifunctional amine/amide reactivity
Scaffold incorporation efficiency

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